molecular formula C20H24BrNO3S B2904854 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide CAS No. 2034343-48-9

2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide

Cat. No.: B2904854
CAS No.: 2034343-48-9
M. Wt: 438.38
InChI Key: ALOFSBIAULJDBL-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide is a complex organic compound that features a bromine atom, a thiophene ring, a cyclopentyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the thiophene derivative, followed by the introduction of the cyclopentyl group. The final steps involve the bromination and methoxybenzamide formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrogenated derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzene-1-sulfonamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
  • Imidazole containing compounds

Uniqueness

2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO3S/c1-13(23)17-7-8-18(26-17)20(9-3-4-10-20)12-22-19(24)15-11-14(25-2)5-6-16(15)21/h5-8,11,13,23H,3-4,9-10,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOFSBIAULJDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=C(C=CC(=C3)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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